

Application Note: In Vitro Profiling of Pimodivir Hydrochloride Hemihydrate

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Compound of Interest

Compound Name: *Pimodivir hydrochloride hemihydrate*

CAS No.: 1777721-70-6

Cat. No.: B610109

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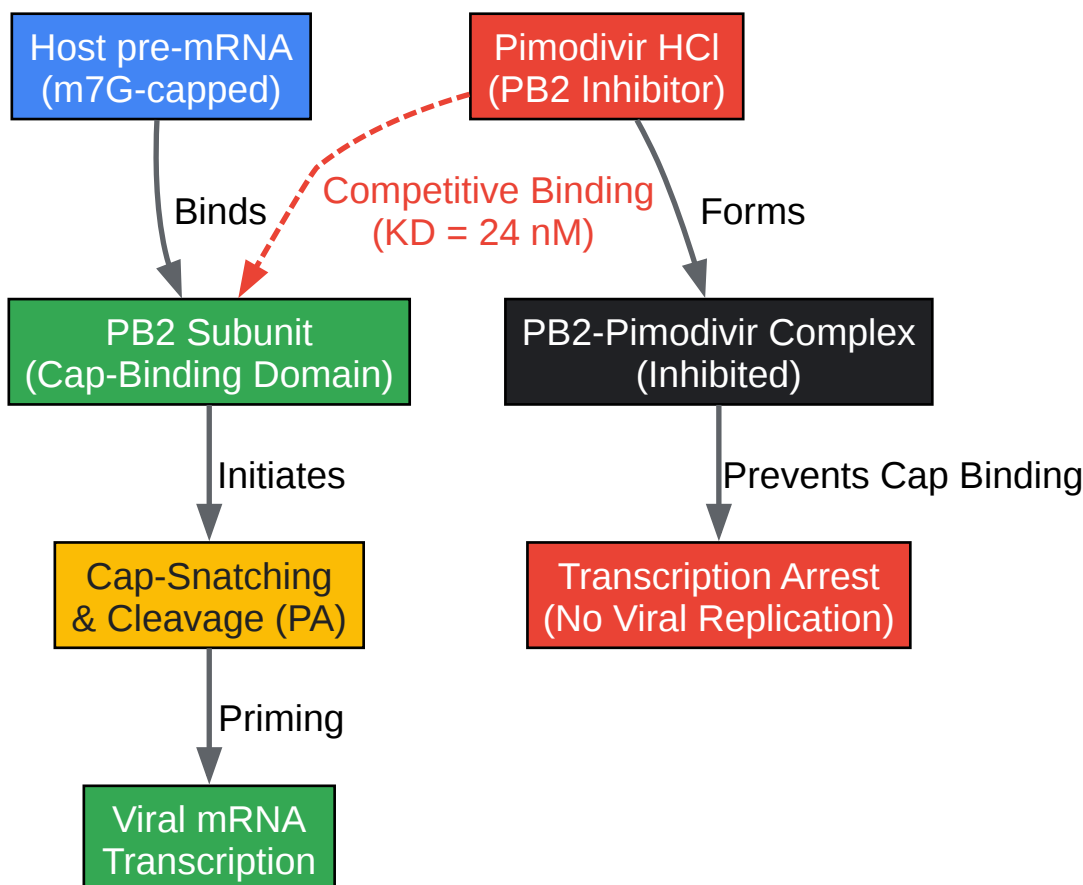
Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Content Focus: Mechanistic rationale, physicochemical properties, and self-validating in vitro assay protocols for evaluating the influenza A PB2 inhibitor, Pimodivir.

Executive Summary & Mechanistic Rationale

The influenza A virus relies on a highly conserved heterotrimeric RNA-dependent RNA polymerase (RdRp)—composed of PB1, PB2, and PA subunits—to transcribe and replicate its genome[1]. To initiate viral mRNA synthesis, the virus employs a "cap-snatching" mechanism. The PB2 subunit binds to the 7-methylguanosine (m7G) cap of host pre-mRNAs, which are subsequently cleaved by the PA endonuclease to serve as primers for viral transcription[1].

Pimodivir (VX-787, JNJ-63623872) is a first-in-class, non-nucleoside inhibitor that specifically targets the cap-binding domain of the PB2 subunit[2]. By occupying this pocket and forming critical hydrogen bonds with residues E361 and K376, Pimodivir competitively blocks host mRNA binding with a dissociation constant (KD) of approximately 24 nM[1][3]. Because the

PB2 cap-binding pocket differs structurally between influenza A and B, Pimodivir is exquisitely selective for influenza A strains and exhibits negligible activity against influenza B[1].



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Fig 1: Mechanism of PB2 cap-binding inhibition by Pimodivir.

Physicochemical Profile & Reagent Formulation

For highly reproducible in vitro assays, utilizing the hydrochloride hemihydrate salt form of Pimodivir is recommended. This specific salt form improves the compound's stability and dissolution kinetics compared to the free base[4].

Quantitative Data: Physicochemical Properties

Property	Value
Chemical Name	Pimodivir hydrochloride hemihydrate
CAS Number	1777721-70-6
Molecular Formula	$(C_{20}H_{19}F_2N_5O_2)_2 \cdot 2HCl \cdot H_2O$
Molecular Weight	889.73 g/mol
Exact Mass	888.2653 Da
Primary Target	Influenza A PB2 Subunit (KD= 24 nM)

Data sourced from PubChem and MedKoo[3][4].

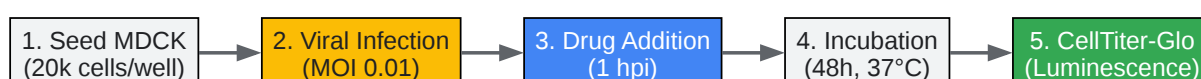
Formulation Causality: To prevent compound precipitation in aqueous assay media, prepare a 10 mM master stock in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation[3]. When dosing cells, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which would confound the calculation of the Selectivity Index (SI).

Self-Validating Experimental Protocols

To ensure robust E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every plate must include a mock-infected control (100% viability) and a vehicle-treated infected control (0% viability). Assay fidelity is mathematically confirmed only if the Z'-factor is ≥ 0.5 .

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of Pimodivir to protect Madin-Darby Canine Kidney (MDCK) cells from virus-induced cell death.



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Fig 2: In vitro Cytopathic Effect (CPE) assay workflow for Pimodivir.

Step-by-Step Methodology:

- **Cell Seeding:** Seed MDCK cells at a density of 20,000 cells per well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ until a confluent monolayer forms[5].
- **Viral Infection (Causality of MOI):** Wash cells with PBS and infect with Influenza A (e.g., H1N1 or H5N1) at a Multiplicity of Infection (MOI) of 0.01[5]. Expert Insight: Using a low MOI ensures multiple cycles of viral replication occur over 48 hours, amplifying the cytopathic effect and widening the assay's dynamic range.
- **Drug Treatment (Causality of Timing):** At 1 hour post-infection (hpi), remove the viral inoculum and add assay medium containing serial dilutions of Pimodivir (e.g., 0.01 nM to 10 μM)[5]. Expert Insight: Adding the drug at 1 hpi bypasses the viral attachment and entry phases, ensuring the readout strictly reflects the inhibition of intracellular RdRp activity.
- **Incubation:** Incubate the plates for 48 hours at 37°C.
- **Viability Readout:** Add CellTiter-Glo reagent (Promega) to quantify intracellular ATP, a direct proxy for metabolically active (surviving) cells[5]. Measure luminescence.
- **Data Analysis:** Calculate the EC₅₀ using a 4-parameter non-linear regression model.

Viral Minigenome Reporter Assay (Polymerase Specificity)

To definitively prove that Pimodivir's mechanism is isolated to polymerase inhibition (and not off-target host cell modulation), a minigenome assay is required[5].

Step-by-Step Methodology:

- **Transfection:** Co-transfect HEK293T cells with expression plasmids encoding the influenza A PB1, PB2, PA, and NP proteins, alongside a viral RNA-like luciferase reporter plasmid.
- **Drug Exposure:** 4 hours post-transfection, treat the cells with Pimodivir (0.1 nM to 100 nM).

- Readout: At 24 hours post-transfection, lyse the cells and measure luciferase activity.
- Validation: Because this system lacks viral entry/egress proteins (HA, NA, M2), a dose-dependent reduction in luciferase signal definitively confirms direct inhibition of the viral transcription machinery[5].

Quantitative Antiviral Efficacy Data

Pimodivir demonstrates exceptional potency across a broad spectrum of Influenza A strains, including those resistant to neuraminidase inhibitors (NAIs) and adamantanes. It also exhibits a highly favorable safety profile in vitro, rescuing macrophages from virus-mediated death at non-cytotoxic concentrations[6].

Table 2: In Vitro Efficacy (EC50) and Cytotoxicity (CC50

Virus Strain / Cell Line	Assay Type	EC50(nM)	CC50(μM)	Selectivity Index (SI)
A(H1N1)pdm09	CPE (MDCK / Macrophages)	~ 1.6 - 8.0 nM	> 1.0 μM	> 125
A(H3N2)	CPE (Macrophages)	~ 12.0 nM	> 1.0 μM	> 83
A(H5N1) Avian	CPE (MDCK)	~ 0.13 - 3.2 nM	> 100 μM	> 30,000
Human PBMC	Cytotoxicity Only	N/A	> 100 μM	N/A
Vero Cells	Cytotoxicity Only	N/A	> 100 μM	N/A

Data aggregated from MedChemExpress and MedKoo[3][6]. Note: Pimodivir maintains full efficacy against PB2 variant viruses and NAI-resistant strains[6].

References

- Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH Source: nih.gov URL:[[Link](#)]

- Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - MDPI Source: mdpi.com URL:[[Link](#)]
- Pimodivir Hydrochloride | CID 121488178 - PubChem Source: nih.gov URL:[[Link](#)]
- Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC Source: nih.gov URL:[[Link](#)]

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